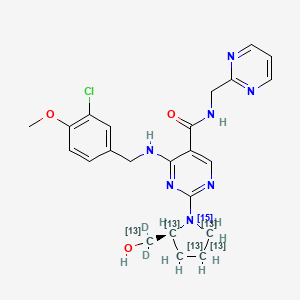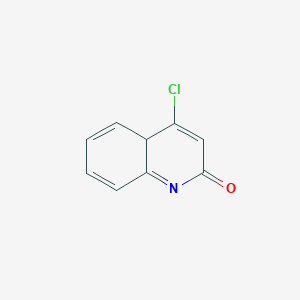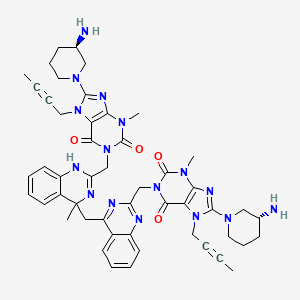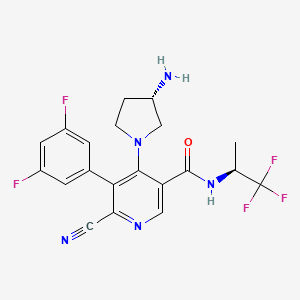
Avanafil-13C5,15N,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avanafil-13C5,15N,d2 is a stable isotope-labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. Avanafil is primarily used to treat erectile dysfunction by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic profiles of Avanafil .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Avanafil-13C5,15N,d2 involves the incorporation of stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d2) into the Avanafil molecule. The synthetic route typically starts with the synthesis of labeled intermediates, followed by their incorporation into the final Avanafil structure . Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, and bromine . The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without affecting the overall structure and activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency . The production process is optimized for yield and cost-effectiveness, making the compound available for research purposes.
化学反应分析
Types of Reactions
Avanafil-13C5,15N,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include various metabolites and degradation products . These products are analyzed to understand the compound’s metabolic pathways and potential side effects.
科学研究应用
Avanafil-13C5,15N,d2 is widely used in scientific research to study the pharmacokinetics, metabolism, and pharmacodynamics of Avanafil . Its applications include:
Chemistry: Used as a tracer in quantitative analysis to study the compound’s stability and reactivity.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in preclinical studies to evaluate the safety and efficacy of Avanafil.
Industry: Employed in the development of new formulations and drug delivery systems.
作用机制
Avanafil-13C5,15N,d2 exerts its effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum . Sexual arousal leads to the release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The increased levels of cGMP result in smooth muscle relaxation and increased blood flow to the penis, facilitating erection.
相似化合物的比较
Similar Compounds
Sildenafil: Another PDE-5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.
Vardenafil: Similar to Sildenafil but with a slightly different chemical structure.
Uniqueness
Avanafil-13C5,15N,d2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in drug development and research.
属性
分子式 |
C23H26ClN7O3 |
|---|---|
分子量 |
491.9 g/mol |
IUPAC 名称 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-[dideuterio(hydroxy)(113C)methyl](2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i2+1,4+1,9+1,14+1D2,16+1,31+1 |
InChI 键 |
WEAJZXNPAWBCOA-RADDBRLTSA-N |
手性 SMILES |
[2H][13C]([2H])([13C@@H]1[13CH2][13CH2][13CH2][15N]1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)O |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)





![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)


